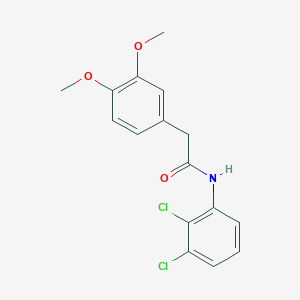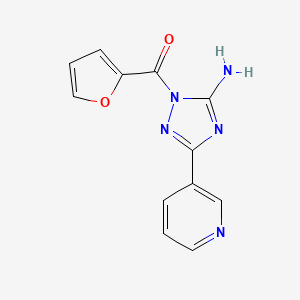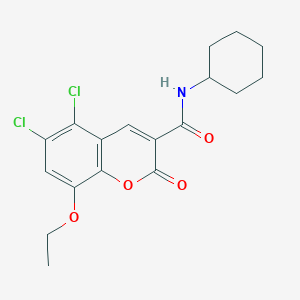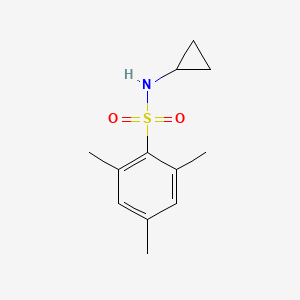
N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as CMPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it is believed to act through multiple pathways. N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, which play a role in neuronal excitability.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect neurons from oxidative stress. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been found to modulate the activity of various ion channels, which may play a role in its neuroprotective effects. N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea is relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea is its limited solubility in water, which may make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea and its potential side effects.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea. One area of research is the development of new analogs of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea with improved solubility and bioavailability. Another area of research is the elucidation of the exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea and its potential side effects. In addition, further studies are needed to evaluate the therapeutic potential of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea in various disease models, including cancer, inflammatory disorders, and neurodegenerative diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea are needed to optimize its dosing and administration in vivo.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction of 2,4-dimethoxyaniline with 4-chloro-2-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product obtained is then purified by recrystallization or column chromatography. The yield of the product is typically around 50%.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including prostate cancer and breast cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-8-11(17)4-6-13(10)18-16(22)19-14-7-5-12(20-2)9-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWATNTWDRSOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5831064.png)

![ethyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5831087.png)
![5-(4-methoxyphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5831091.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5831096.png)

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5831121.png)
![3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5831128.png)

![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)